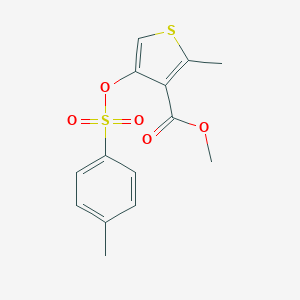
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, also known as MTTCME, is a compound with potential applications in scientific research. It is a derivative of thiophene, a heterocyclic compound that is commonly used in organic synthesis. MTTCME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been investigated for its potential as a treatment for Alzheimer's disease. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been shown to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to increase the expression of genes involved in the regulation of cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. Additionally, it has been shown to have a range of biological effects, making it a useful tool for studying various cellular pathways and processes. However, there are also limitations to the use of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. One area of interest is the development of new drugs and therapies based on 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. It has been shown to have anti-inflammatory and anti-tumor properties, and has potential as a treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, and to identify its molecular targets. Finally, there is a need for further studies on the safety and toxicity of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, particularly in vivo.
Métodos De Síntesis
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester can be synthesized using several methods, including the reaction of 2-methyl-3-thiophenecarboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The resulting tosylate can be reacted with methyl iodide to form 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. Other methods for synthesizing 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has potential applications in scientific research, particularly in the development of new drugs and therapies. It has been studied for its anti-inflammatory and anti-tumor properties, and has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
Fórmula molecular |
C14H14O5S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-(4-methylphenyl)sulfonyloxythiophene-3-carboxylate |
InChI |
InChI=1S/C14H14O5S2/c1-9-4-6-11(7-5-9)21(16,17)19-12-8-20-10(2)13(12)14(15)18-3/h4-8H,1-3H3 |
Clave InChI |
UYZRYGKXKVTXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



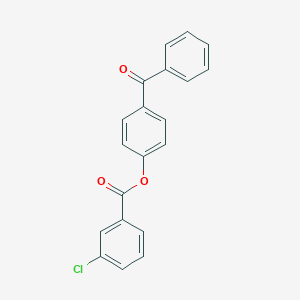
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
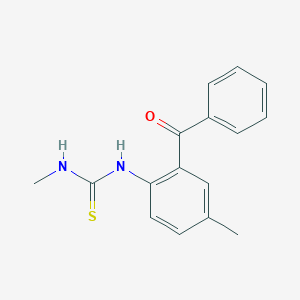
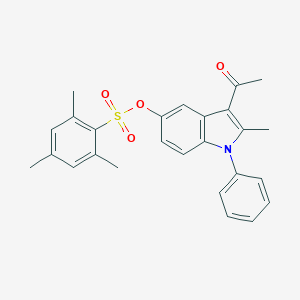
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
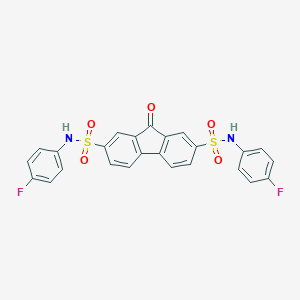
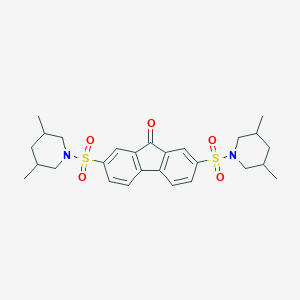
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)